molecular formula C6H3BrN4O2 B6199490 2-azido-1-bromo-4-nitrobenzene CAS No. 2694733-96-3

2-azido-1-bromo-4-nitrobenzene

Cat. No.: B6199490
CAS No.: 2694733-96-3
M. Wt: 243
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Description

2-Azido-1-bromo-4-nitrobenzene is an organic compound with the molecular formula C6H3BrN4O2 It is a derivative of benzene, featuring three distinct substituents: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-bromo-4-nitrobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 1-nitrobenzene to form 1-bromo-4-nitrobenzene. This intermediate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the presence of the azido group, and implementing purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of triazoles.

    Reduction: Formation of 2-amino-1-bromo-4-nitrobenzene.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-Azido-1-bromo-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form bioactive triazoles.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-azido-1-bromo-4-nitrobenzene involves its reactivity with nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.

    2-Azido-4-bromo-1-nitrobenzene: Positional isomer with similar reactivity but different spatial arrangement of substituents.

    4-Azido-1-bromo-2-nitrobenzene: Another positional isomer with distinct reactivity patterns.

Uniqueness

2-Azido-1-bromo-4-nitrobenzene is unique due to the presence of all three functional groups (azido, bromo, and nitro) on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Properties

CAS No.

2694733-96-3

Molecular Formula

C6H3BrN4O2

Molecular Weight

243

Purity

95

Origin of Product

United States

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